Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly relevant in the context of drug discovery and development, where it is used to create compounds with potential therapeutic applications, such as nociceptin antagonists, Vandetanib, and other biologically active compounds .
Synthesis Analysis
The synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate-related compounds involves multiple steps, including acylation, sulfonation, substitution, and protection reactions. For example, the synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was achieved through a three-step process starting from piperidin-4-ylmethanol, with an overall yield of 20.2% . Another related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through a four-step process with a high overall yield of 71.4% . These methods have been optimized for large-scale operations, ensuring the availability of these intermediates for further research and drug development.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate and its derivatives is characterized by the presence of a piperidine ring, which often adopts a chair conformation. The piperidine ring is substituted with various functional groups that confer the molecule its unique properties and reactivity. For instance, in one derivative, the piperazine ring adopts a chair conformation, and the molecule contains dihedral angles that influence its three-dimensional structure .
Chemical Reactions Analysis
The tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate derivatives undergo various chemical reactions, including diastereoselective reductions, isomerizations, and amination reactions. These reactions are crucial for modifying the structure of the piperidine ring and introducing new functional groups that are essential for the biological activity of the final compounds. For example, the diastereoselective reduction of a chiral enaminoester was used to obtain an enantiomerically pure compound for the synthesis of nociceptin antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form hydrogen bonds, which can affect the compound's stability and reactivity. For example, in the crystal structure of one derivative, C—H⋯O hydrogen bonds link the molecules into chains, which could influence the compound's solubility and melting point . The optimization of these properties is crucial for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Synthesis and Optimization
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various compounds. For instance, it's used in synthesizing Vandetanib intermediates through processes like acylation, sulfonation, and substitution. This compound's synthesis, involving multiple steps like acylation and substitution reactions, has been optimized for higher yields and better efficiency (Wang, Wang, Tang, & Xu, 2015). Similarly, another research synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, important for biologically active compounds like crizotinib (Kong et al., 2016).
Intermediate for Novel Compounds
This chemical serves as an intermediate for the synthesis of diverse molecules. For example, it's used in creating 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, a compound obtained through a series of chemical reactions including methylation and nitrification, offering improved procedure and higher yield suitable for industrial requirements (Xiao-kai, 2013).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on derivatives of Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate. Research focused on the X-ray structural analysis of derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, revealing intricate molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).
Biological and Medicinal Applications
In the field of medicinal chemistry, this compound serves as an intermediate for synthesizing diverse biologically active molecules. For example, it's used in the preparation of small molecule anticancer drugs, proving its utility in developing novel therapeutic agents (Zhang, Ye, Xu, & Xu, 2018). Additionally, it's utilized in synthesizing compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which has been studied for its antibacterial and anthelmintic activities, demonstrating moderate activity against various microorganisms (Sanjeevarayappa et al., 2015).
Material Science and Corrosion Inhibition
In material science, novel derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been synthesized and studied for their anticorrosive properties, especially in protecting carbon steel in corrosive environments. This research is crucial in industrial applications where corrosion resistance is paramount (Praveen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOINXYPVJQGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621267 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
CAS RN |
509147-78-8 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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